![molecular formula C13H13N5 B2523242 2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile CAS No. 696601-78-2](/img/structure/B2523242.png)

2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

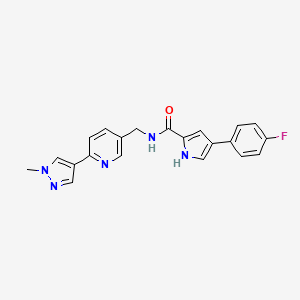

“2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile” is a chemical compound . It’s also known as (E)-amino(2-(4-(dimethylamino)benzylidene)hydrazineyl)methaniminium nitrate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Dimethylamino)benzaldehyde with aminoguanidine nitrate. The reaction is carried out in aqueous ethanol at 60°C for 8 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The crystal structure of the compound is monoclinic, with a = 7.2312 (1) Å, b = 17.7721 (3) Å, c = 11.0146 (2) Å, β = 104.557°, V = 1370.08 (4) Å3, Z = 4 .Physical And Chemical Properties Analysis

The compound “2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile” is a colorless transparent crystal . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Al-Azmi and Kalarikkal (2013) demonstrated the synthesis of triazole derivatives, specifically 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-2-iminoacetonitriles and oxoacetonitriles, by reacting diaminomaleonitrile with phenyl/substituted phenyl diazonium chlorides. This process includes the formation of 2-amino-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)maleonitrile and involves further reactions with acetone and benzaldehyde to yield more complex compounds (Al‐Azmi & Kalarikkal, 2013).

Cytotoxic Activities

Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes and evaluated their cytotoxic activities against six human tumor cell lines using MTT assay. Their findings highlight the potential of these compounds in therapeutic applications, showing significant cytotoxic activity in certain cases (Vosooghi et al., 2010).

Magnetic Refrigeration and Slow Magnetic Relaxation

Sheikh, Adhikary, and Konar (2014) explored the magnetic properties of Ln3+ coordination compounds synthesized from diaminomaleonitrile (DAMN) and other reagents. They observed significant magnetocaloric effects in certain compounds, indicating the potential for applications in magnetic refrigeration. The study also highlighted differences in the magnetic properties of compounds, attributed to different Dy–O–Dy angles, suggesting a direction for further exploration in the design of magnetic materials (Sheikh, Adhikary & Konar, 2014).

Polymerization Studies

Mandal et al. (2016) investigated the polymerization activities of a series of group 4 metal alkoxide complexes synthesized from [NNO]-type tridentate Schiff base ligands and diaminomaleonitrile. These complexes showed promising catalytic activities in ring-opening polymerization of e-caprolactone and rac-lactide, leading to the production of polymers with narrow molecular weight distributions. The study highlights the role of the cyano groups in these complexes in enhancing polymerization activity, opening pathways for the development of efficient catalysts in polymer production (Mandal et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3/b13-12-,17-9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBXVINHXQCKKI-KXBPZSEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2523161.png)

![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)

![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2523180.png)